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Compound of Interest

Compound Name:
(S)-1-(tetrahydrofuran-2-

yl)ethanone

Cat. No.: B139392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and spectral data of (S)-1-(tetrahydrofuran-2-yl)ethanone, a heterocyclic ketone with

potential applications in chemical synthesis and drug discovery.

Chemical and Physical Properties
(S)-1-(tetrahydrofuran-2-yl)ethanone is a chiral organic compound featuring a

tetrahydrofuran ring substituted with an acetyl group at the 2-position. Its physical and chemical

characteristics are summarized below.
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Property Value Source

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

CAS Number 131328-27-3 [1]

Appearance Colorless liquid or white solid

Boiling Point 174.5 °C at 760 mmHg

Flash Point 63.2 °C

Density 1.028 g/cm³

Refractive Index 1.440

XLogP3 0.4 [1]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of (S)-1-
(tetrahydrofuran-2-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 500 MHz):

δ = 4.82 (t, J = 7.7 Hz, 1H)

δ = 4.11 – 4.02 (m, 1H)

δ = 3.94 – 3.90 (m, 1H)

δ = 3.86 – 3.83 (m, 1H)

δ = 2.33 – 2.26 (m, 1H)

δ = 2.19 – 2.11 (m, 3H)

δ = 2.05 – 1.89 (m, 3H)[2]
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¹³C NMR (CDCl₃, 126 MHz):

δ = 171.64

δ = 79.36

δ = 69.22

δ = 32.06

δ = 26.76

δ = 25.69[2]

Infrared (IR) Spectroscopy
The IR spectrum of tetrahydrofuran, the parent heterocycle, shows characteristic C-H

stretching vibrations between 2880-3000 cm⁻¹ and various weaker, broad absorptions in the

890-1500 cm⁻¹ region.[3] For (S)-1-(tetrahydrofuran-2-yl)ethanone, a strong absorption band

corresponding to the carbonyl (C=O) stretch is expected around 1715 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization mass spectrum of tetrahydrofuran shows a molecular ion peak at m/z

72.[4] For (S)-1-(tetrahydrofuran-2-yl)ethanone (MW: 114.14), the molecular ion peak (M+) is

expected at m/z 114. Common fragmentation patterns for ketones involve alpha-cleavage. For

this molecule, cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring

would result in a fragment with m/z 43 (acetyl cation, [CH₃CO]⁺), which is often a prominent

peak.[5] Cleavage of the C-C bond within the ring adjacent to the oxygen atom is also a

possible fragmentation pathway.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (S)-1-(tetrahydrofuran-2-
yl)ethanone is not readily available in the searched literature, general methods for the

synthesis of substituted tetrahydrofurans can be adapted. One potential synthetic route

involves the catalytic hydrogenation of 2-acetylfuran.[6]
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Illustrative Synthetic Workflow: Reduction of 2-
Acetylfuran
This workflow outlines a potential method for the synthesis of (S)-1-(tetrahydrofuran-2-
yl)ethanone, which would require further optimization and chiral resolution or asymmetric

synthesis to obtain the desired (S)-enantiomer.
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Synthesis Workflow: (S)-1-(tetrahydrofuran-2-yl)ethanone
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Caption: Illustrative workflow for the synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone.
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Solubility
While specific quantitative solubility data for (S)-1-(tetrahydrofuran-2-yl)ethanone is not

available, its structural features suggest it would be soluble in a range of organic solvents. As a

polar aprotic molecule, it is expected to be miscible with other polar solvents like acetone,

ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be moderate due to

the presence of the polar carbonyl and ether functional groups, though the hydrocarbon

backbone will limit its miscibility.[7]

Solvent Predicted Solubility

Water Moderately Soluble

Ethanol Soluble

Acetone Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Dichloromethane Soluble

Diethyl Ether Soluble

Hexane Sparingly Soluble

Biological Activity and Drug Development
Relevance
Currently, there is no specific information available in the searched literature regarding the

biological activity or direct involvement in signaling pathways of (S)-1-(tetrahydrofuran-2-
yl)ethanone. However, the tetrahydrofuran motif is a common structural feature in a variety of

biologically active natural products and approved pharmaceuticals.[8] Its presence can

influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The investigation of novel tetrahydrofuran-containing compounds remains an active area of

research in drug discovery. Therefore, (S)-1-(tetrahydrofuran-2-yl)ethanone could serve as a

valuable chiral building block for the synthesis of more complex molecules with potential

therapeutic applications.
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Hypothetical Drug Discovery Workflow
The following diagram illustrates a general workflow where a compound like (S)-1-
(tetrahydrofuran-2-yl)ethanone could be utilized in an early-stage drug discovery program.
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Hypothetical Drug Discovery Workflow
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Caption: General workflow for utilizing a chiral building block in drug discovery.
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Safety and Handling
(S)-1-(tetrahydrofuran-2-yl)ethanone is classified as a flammable liquid and vapor.[1] It is

also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound,

including the use of personal protective equipment such as safety glasses, gloves, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away

from heat, sparks, and open flames.

Conclusion
(S)-1-(tetrahydrofuran-2-yl)ethanone is a chiral ketone with potential as a synthetic

intermediate. This guide has summarized its key chemical and physical properties, along with

available spectroscopic data. While specific biological activity has not been reported, its

structural features make it an interesting candidate for inclusion in synthetic libraries for drug

discovery programs. Further research is warranted to fully elucidate its reactivity, biological

profile, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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